molecular formula C14H11N3O3 B5880457 1-(4-Methoxyphenyl)-5-nitrobenzimidazole

1-(4-Methoxyphenyl)-5-nitrobenzimidazole

Cat. No.: B5880457
M. Wt: 269.25 g/mol
InChI Key: COJWSXGENLHKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-nitrobenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and condensation reactions. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-nitrobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-nitrobenzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-5-nitrobenzimidazole is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-12-5-2-10(3-6-12)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWSXGENLHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.